molecular formula C11H18Cl2N2O B2970965 3-Methoxy-4-pyrrolidinoaniline dihydrochloride CAS No. 1186663-17-1

3-Methoxy-4-pyrrolidinoaniline dihydrochloride

Cat. No. B2970965
CAS RN: 1186663-17-1
M. Wt: 265.18
InChI Key: LUGKAYMYFUQVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride, with the CAS Number 1186663-17-1, is a chemical compound with a molecular weight of 265.18 . It is a white to brown or purple solid and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is represented by the linear formula C11H18Cl2N2O . The InChI code for this compound is 1S/C11H16N2O.2ClH/c1-14-11-8-9 (12)4-5-10 (11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H .


Physical And Chemical Properties Analysis

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is a white to brown or purple solid . It has a molecular weight of 265.18 and a linear formula of C11H18Cl2N2O . The compound is stored at +4°C .

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, involving 3-Methoxy-4-pyrrolidinoaniline dihydrochloride, highlights its utility in creating useful adducts for agrochemicals or medicinal compounds. This process demonstrates the chemical's role in generating intermediates for further pharmaceutical and agrochemical development (Ghelfi et al., 2003).

Functionalization for Drug Discovery

3-Methoxy-4-pyrrolidinoaniline dihydrochloride is instrumental in the functionalization of C(sp(3))-H bonds at the unactivated 3-position of proline derivatives. This process is vital for synthesizing cis-2,3-disubstituted pyrrolidines as single stereoisomers, directly affording primary amide derivatives with properties suitable for drug discovery applications. This showcases its potential in the development of novel pharmaceutical compounds (Affron et al., 2014).

Synthesis of Antitumor and Antibacterial Compounds

A general and efficient approach for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, which are part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds, has been described. This highlights its role in the synthesis of critical components for antitumor and antibacterial agents, demonstrating its significant impact on developing new treatments for cancer and bacterial infections (Kumar et al., 2003).

Metal Ion Sensing

The compound has shown promising applications in the development of Schiff base fluorescent probes for metal ion sensing. This application is crucial for environmental monitoring, medical diagnostics, and the development of sensors that can detect metal ions with high specificity and sensitivity. The ability to turn on/off fluorescence in the presence of specific metal ions illustrates its potential in creating sophisticated sensing devices (Hu et al., 2010).

Mechanism of Action

The mechanism of action of 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is not specified in the sources I found. This could be due to the compound’s primary use as a research chemical .

Future Directions

The future directions of 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride are not specified in the sources I found. Given its status as a research chemical , it’s likely that its future applications will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGKAYMYFUQVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-pyrrolidinoaniline dihydrochloride

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